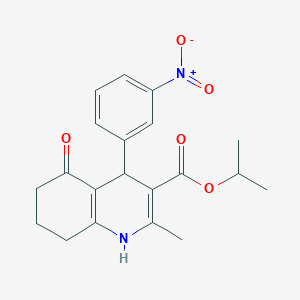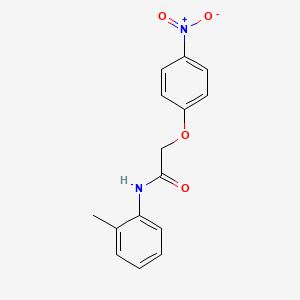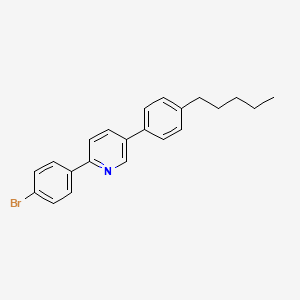
2-(4-Acetylphenyl)-5-bromoisoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Acetylphenyl)-5-bromoisoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetylphenyl)-5-bromoisoindole-1,3-dione typically involves the reaction of 4-acetylphenylboronic acid with 5-bromoisoindole-1,3-dione under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100°C) to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, precise control of reaction conditions, and efficient purification methods such as recrystallization or chromatography to obtain the desired product in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated isoindole derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.
Major Products:
Oxidation: 2-(4-Carboxyphenyl)-5-bromoisoindole-1,3-dione.
Reduction: 2-(4-Acetylphenyl)isoindole-1,3-dione.
Substitution: 2-(4-Acetylphenyl)-5-azidoisoindole-1,3-dione or 2-(4-Acetylphenyl)-5-thioisoindole-1,3-dione.
科学研究应用
2-(4-Acetylphenyl)-5-bromoisoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(4-Acetylphenyl)-5-bromoisoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and acetyl group can influence its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
2-(4-Acetylphenyl)isoindole-1,3-dione: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromoisoindole-1,3-dione: Lacks the acetylphenyl group, which can influence its overall properties.
2-(4-Bromophenyl)-5-acetylisoindole-1,3-dione: Similar structure but with different positioning of functional groups.
Uniqueness: 2-(4-Acetylphenyl)-5-bromoisoindole-1,3-dione is unique due to the presence of both the bromine atom and the acetyl group, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C16H10BrNO3 |
|---|---|
分子量 |
344.16 g/mol |
IUPAC 名称 |
2-(4-acetylphenyl)-5-bromoisoindole-1,3-dione |
InChI |
InChI=1S/C16H10BrNO3/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-7-4-11(17)8-14(13)16(18)21/h2-8H,1H3 |
InChI 键 |
OXVHTMDFDCIYBU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11704448.png)

![ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11704454.png)
![(5Z)-3-butyl-5-{(5Z)-3-butyl-5-[(2E)-2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11704456.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B11704463.png)
![Benzoic acid, 4-[[(4-ethoxyphenyl)methylene]amino]-, ethyl ester](/img/structure/B11704466.png)
![N'~1~,N'~6~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide](/img/structure/B11704469.png)


![(5E)-2-anilino-5-[(2-bromophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11704494.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11704501.png)

